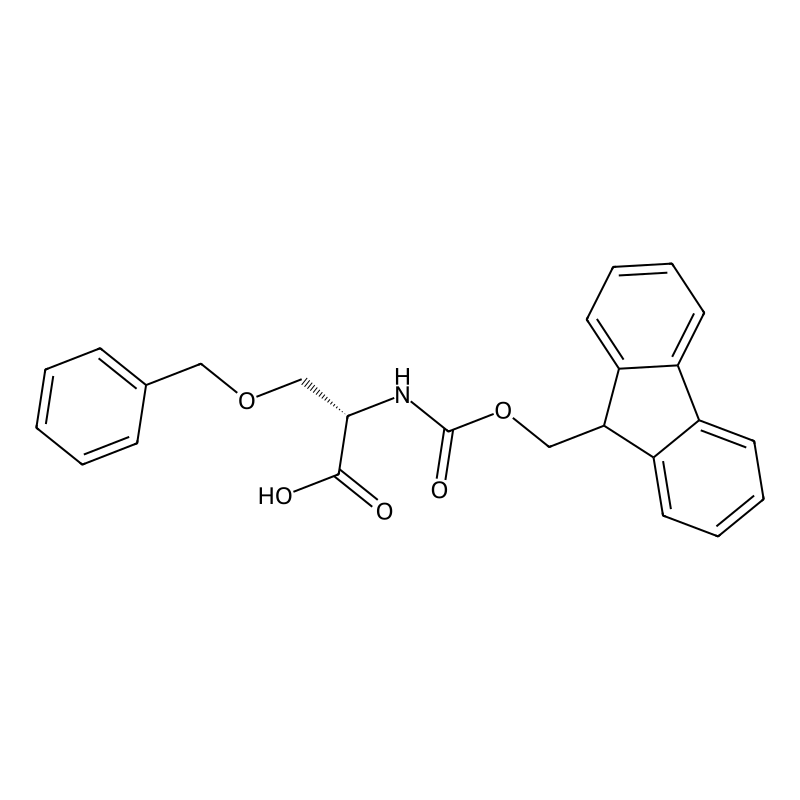

Fmoc-Ser(Bzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-O-benzyl-L-serine is a derivative of the amino acid L-serine. It has two important modifications:

- Fmoc (Fluorenylmethoxycarbonyl) protecting group: The Fmoc group is attached to the amino group (N-terminus) of the serine molecule. This group protects the amino group from reacting prematurely during peptide synthesis. Source: Wikipedia, Fmoc protection:

- Benzyl protecting group: The benzyl group is attached to the hydroxyl group (side chain) of the serine molecule. This group protects the hydroxyl group from reacting prematurely during peptide synthesis. Source: Sigma-Aldrich, Benzyl Protection and Deprotection:

These protecting groups allow for the controlled assembly of amino acids in a specific order, which is necessary for creating the desired peptide sequence.

Solid-phase peptide synthesis (SPPS)

Fmoc-O-benzyl-L-serine is a common building block used in SPPS, a widely used method for chemical peptide synthesis. Source: Royal Society of Chemistry, Solid-Phase Peptide Synthesis: In SPPS, the peptide is assembled on a solid support, with each amino acid being added one at a time in a stepwise manner. Fmoc-O-benzyl-L-serine can be incorporated into the growing peptide chain with its protecting groups intact.

Protecting group strategy

The selective removal (deprotection) of the Fmoc and benzyl groups allows for the controlled formation of peptide bonds between the amino acid residues. The Fmoc group can be removed under mild acidic conditions, while the benzyl group can be removed under different conditions depending on the chosen strategy. This selective deprotection allows for the synthesis of peptides with specific functionalities.

Synthesis of bioactive peptides

Fmoc-O-benzyl-L-serine can be used to synthesize a variety of bioactive peptides, which are peptides with specific biological activities. These peptides can be used for research purposes, such as studying protein function or developing new drugs.

Fmoc-Ser(Bzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-serine, is a derivative of the amino acid serine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a benzyl group on the hydroxyl side, which enhances its stability during synthesis and provides unique reactivity profiles. This compound is widely used in peptide synthesis due to its ability to protect the amino and hydroxyl functionalities while allowing for selective coupling reactions.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent coupling of other amino acids.

- Coupling Reactions: It can react with activated carboxylic acids to form peptide bonds. Common coupling agents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide.

- Side Reactions: The compound can undergo aspartimide formation when exposed to strong bases, particularly problematic in sequences containing aspartic acid residues .

The synthesis of Fmoc-Ser(Bzl)-OH typically involves:

- Protection of Serine: Starting with L-serine, the hydroxyl group is protected using benzyl chloride in the presence of a base, forming O-benzyl-L-serine.

- Fmoc Protection: The amine group of O-benzyl-L-serine is then protected using Fmoc chloride, usually in a solvent like dimethylformamide.

- Purification: The product is purified through column chromatography to obtain Fmoc-Ser(Bzl)-OH with high purity.

Alternative methods may include solid-phase peptide synthesis techniques that allow for efficient assembly of multiple amino acids into longer peptide chains .

Fmoc-Ser(Bzl)-OH is primarily used in:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis, it allows for the construction of complex peptides that may have therapeutic applications.

- Pharmaceutical Development: Peptides synthesized from this compound can serve as potential drug candidates or research tools in biological studies.

Studies involving Fmoc-Ser(Bzl)-OH often focus on its interactions during peptide assembly. The presence of the Fmoc and benzyl groups influences how well it couples with other amino acids and how stable the resulting peptides are under various conditions. Research has shown that these modifications can impact peptide solubility and bioactivity, making them critical for developing effective therapeutic peptides .

Several compounds share structural similarities with Fmoc-Ser(Bzl)-OH, including:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Ser(OBzl)-OH | Similar serine derivative with benzyl protection | Commonly used in peptide synthesis |

| Fmoc-Thr(Bzl)-OH | Threonine instead of serine | Useful for synthesizing phosphopeptides |

| Fmoc-Tyr(OBzl)-OH | Tyrosine derivative | Important for synthesizing bioactive compounds |

| Fmoc-Ala(OBzl)-OH | Alanine derivative | Simplest amino acid used in peptide synthesis |

These compounds highlight the versatility of Fmoc-protected amino acids in synthetic chemistry. Each variant offers unique properties that can be tailored for specific applications in peptide synthesis or drug development.